molecular formula C21H17N3O2 B5886466 N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide

N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide

Cat. No.: B5886466
M. Wt: 343.4 g/mol
InChI Key: AXQDVSPUCPFEED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 1H-1,3-benzodiazole-2-amine in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . The reaction conditions are relatively mild, and the product is obtained in high yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the enzymatic function of certain kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-[3-(1H-1,3-Benzodiazol-2-YL)phenyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQDVSPUCPFEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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